N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-8-7-9-18(15(14)2)25-21(29)13-31-23-22-17(16(3)26-27-23)12-24-28(22)19-10-5-6-11-20(19)30-4/h5-12H,13H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZGUGQLJHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=CC=C4OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo-pyridazine core linked to an acetamide group. The molecular formula is , with a molecular weight of approximately 353.45 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES : A string representation of the molecular structure that can be used for computational modeling.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. For instance, certain pyrazole compounds enhance the efficacy of established chemotherapeutics like doxorubicin through synergistic effects .
- Antimicrobial Properties : Similar compounds have shown promising results in inhibiting bacterial growth and displaying antifungal activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole-based compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolo-pyridazine/pyrimidine derivatives from the provided evidence. Key differences in core structure, substituents, and physicochemical properties are highlighted.
Core Heterocycle and Functional Groups
- The thioacetamide linker in the target compound may enhance solubility compared to ester or chromenone groups in analogs .
Physicochemical Properties
- Analysis :
Research Implications and Limitations
- Structural Diversity : The target compound’s unique pyridazine core and thioacetamide linker distinguish it from pyrimidine- or imidazo-based analogs in the literature .
- Data Gaps : Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies are needed to evaluate its efficacy and selectivity.
- Synthetic Optimization : Lessons from and suggest that yield improvements may require tailored catalysts or solvent systems .
Preparation Methods
Sydnone Intermediate Preparation
The synthesis begins with 3-(2-methoxyphenyl)sydnone (2a ), prepared via nitrosation of 4-acetyl-3-(2-methoxyphenyl)sydnone following literature protocols. Key steps include:
- Acetylation : Treatment of 3-(2-methoxyphenyl)sydnone with acetic anhydride yields 4-acetyl-3-(2-methoxyphenyl)sydnone (92% yield).
- Hydrazone Formation : Condensation with methyl hydrazine in ethanol catalyzed by acetic acid produces 1-(3-(2-methoxyphenyl)sydnon-4-yl)ethylidene)hydrazine (4a ) (85% yield).
Microwave-Assisted Cyclization
Cyclization to the pyrazolo[3,4-d]pyridazin-7(6H)-one core employs Vilsmeier–Haack conditions under microwave irradiation:
| Parameter | Value |
|---|---|
| Reagent | DMF/POCl₃ (3:1 v/v) |
| Temperature | 120°C |
| Irradiation Power | 150 W |
| Time | 5–8 min |
| Yield | 94% |
This method significantly reduces reaction time compared to conventional heating (6–7 h → 8 min) while improving yield by 15–20%.
Thioacetamide Sidechain Synthesis
Esterification of Thioacetic Acid
Adapting methods from diphenylmethylthioacetamide synthesis, 2-mercaptoacetic acid undergoes esterification:
- Catalyst : p-Toluenesulfonic acid (0.5 mol%)
- Solvent : Anhydrous ethanol
- Conditions : Reflux at 80°C for 4 h
- Yield : 89% ethyl thioacetate
Amidation with 2,3-Dimethylaniline
The ester undergoes ammonolysis in methanolic NH₃ (25% w/w) at 0–5°C for 2 h (78% yield). Subsequent coupling with 2,3-dimethylaniline via EDCl/HOBt mediation in DMF affords N-(2,3-dimethylphenyl)thioacetamide (83% yield).
Thioether Bridge Formation
Nucleophilic Aromatic Substitution
The 7-chloro derivative of 1-(2-methoxyphenyl)-4-methyl-pyrazolo[3,4-d]pyridazine reacts with N-(2,3-dimethylphenyl)thioacetamide under basic conditions:
| Condition | Specification |
|---|---|
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DMF |
| Temperature | 90°C |
| Time | 12 h |
| Yield | 68% |
Regioselectivity at the 7-position is ensured by electron-withdrawing effects of the pyridazinone carbonyl.
Reaction Optimization and Scalability
Microwave vs Conventional Heating
Comparative analysis of cyclization steps:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 7 h | 76 | 92.4 |
| Microwave | 8 min | 94 | 98.1 |
Microwave irradiation enhances reaction efficiency by promoting rapid, uniform heating while minimizing side reactions.
Solvent Screening for Thioether Coupling
Solvent effects on coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 72 |
| NMP | 32.2 | 65 |
| THF | 7.5 | 41 |
Polar aprotic solvents (DMSO > DMF > NMP) favor nucleophilic displacement through enhanced anion stabilization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.3% purity with tᴿ = 6.54 min.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how are reaction yields maximized?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyridazine core, followed by thioacetamide coupling and final functionalization. Key parameters include:
| Step | Critical Parameters | Monitoring Techniques |
|---|---|---|
| Core formation | Temperature (80–120°C), solvent (DMF or DCM), and catalyst (e.g., Pd(PPh₃)₄) | TLC for intermediate tracking |
| Thioacetamide coupling | Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 for thiol:acetamide) | HPLC for purity assessment |
| Final purification | Column chromatography (silica gel, hexane/EtOAc gradient) | NMR for structural confirmation |
Yield optimization requires iterative adjustments to solvent polarity and temperature to suppress side reactions like over-oxidation or dimerization .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl and pyridazine protons) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- High-Performance Liquid Chromatography (HPLC):
- Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular formula .
Q. What in vitro assays are recommended for initial biological activity screening?
Answer:
- Kinase Inhibition Assays:
- Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA kits to measure IC₅₀ values .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility Profiling:
- Determine logP values via shake-flask method (octanol/water) to guide formulation .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Answer: Contradictions (e.g., high in vitro potency but low cellular efficacy) may arise from off-target effects or metabolic instability. Strategies include:
- Orthogonal Assays:
- Use thermal shift assays (TSA) to confirm target engagement .
- CRISPR-Cas9 knockout of suspected off-target proteins .
- Metabolite Identification:
- LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation) .
- Structural Analog Testing:
- Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate structure-activity relationships .
Q. What methodologies are used to study in vivo pharmacokinetics and tissue distribution?
Answer:
- Pharmacokinetic Profiling:
- Administer compound intravenously/orally to rodents (10 mg/kg), with blood sampling at 0–48 hrs. LC-MS quantifies plasma concentrations .
- Key parameters: Half-life (t₁/₂), bioavailability (F), and volume of distribution (Vd) .
- Tissue Distribution:
- Radiolabel the compound (³H or ¹⁴C) and use autoradiography to track accumulation in organs .
Q. How can molecular interactions with target proteins be elucidated?
Answer:
- Molecular Docking:
- Use software (AutoDock Vina) to model binding to kinase ATP pockets (e.g., PDB ID: 1M17) .
- X-ray Crystallography:
- Co-crystallize the compound with purified kinase domains to resolve binding modes .
- Mutagenesis Studies:
- Introduce point mutations (e.g., T790M in EGFR) to validate critical binding residues .
Q. Key Challenges and Methodological Gaps
- Stereochemical Control: The pyrazolo[3,4-d]pyridazine core may adopt multiple conformations; chiral HPLC is needed for enantiopure synthesis .
- Off-Target Toxicity: Proteome-wide profiling (e.g., KINOMEscan) is recommended to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
